molecular formula C13H15N3O2S B2901911 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1797978-73-4

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2901911
CAS No.: 1797978-73-4
M. Wt: 277.34
InChI Key: QVXRPMYNVAVDPV-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydropyrano-pyrazole core substituted with a methyl group at position 1 and a thiophene-2-carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-11-4-5-18-8-9(11)10(15-16)7-14-13(17)12-3-2-6-19-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXRPMYNVAVDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrano-pyrazole system is typically synthesized via acid-catalyzed cyclocondensation between 1,3-diketones and hydrazine derivatives. For example, reacting 4-hydroxy-6-methyl-2H-pyran-3(4H)-one with methylhydrazine in acetic acid yields the pyrazole ring fused to the pyran system. Key parameters include:

Reaction Condition Optimization Range Yield (%)
Solvent Acetic acid 60–75
Temperature 80–100°C
Catalyst None

The regioselectivity of pyrazole formation is governed by the electronic effects of substituents on the diketone, favoring attack at the more electrophilic carbonyl group.

Microwave-Assisted Synthesis Techniques

Microwave irradiation significantly accelerates cyclocondensation reactions. A protocol adapted from pyrrole synthesis involves irradiating a mixture of 1,3-diketone and hydrazine hydrate with 5 mol% iodine at 150 W for 10 minutes, achieving yields >80%. This method reduces reaction times from hours to minutes while minimizing side products.

Functional Group Introduction and Elaboration

N-Methylation Strategies

Introducing the methyl group at N-1 is achieved via alkylation of the pyrazole nitrogen. Sodium hydride-mediated reaction with methyl iodide in tetrahydrofuran (THF) at 0°C to room temperature affords the N-methyl derivative in 85–90% yield. Alternatives such as dimethyl sulfate in aqueous NaOH are less favored due to hydrolysis risks.

Thiophene-2-Carboxamide Coupling Reactions

The thiophene-2-carboxamide group is introduced through a two-step sequence:

  • Chlorination : Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Amide Coupling : The acid chloride reacts with the primary amine of the pyrano-pyrazole intermediate in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

For enhanced efficiency, coupling reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are employed in DMF, yielding >95% conversion.

Industrial-Scale Production and Process Optimization

Continuous Flow Systems

Large-scale synthesis benefits from continuous flow reactors, which improve heat and mass transfer. A representative setup involves:

  • Step 1 : Cyclocondensation in a packed-bed reactor (residence time: 30 minutes).
  • Step 2 : Alkylation in a microreactor (residence time: 5 minutes).
  • Step 3 : Coupling in a tubular reactor (residence time: 15 minutes).

This approach achieves a 40% reduction in solvent use and a 20% increase in overall yield compared to batch processes.

Purification Protocols

Final purification employs silica gel column chromatography (eluent: ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1). Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥99%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, N-CH₃), 3.85–4.10 (m, 4H, pyran O-CH₂), 6.75 (s, 1H, pyrazole C-H), 7.45–7.60 (m, 2H, thiophene H).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring vibration).
  • HRMS : m/z 301.1379 [M+H]⁺ (calculated for C₁₃H₁₅N₃O₂S: 301.1382).

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 160–162°C, with no polymorphic transitions observed below 200°C.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Its unique structure might make it useful in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Reported Activity/Application Reference
Target Compound : N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide C₁₆H₁₈N₄O₂S 330.4 g/mol 1-methyltetrahydropyrano-pyrazole, thiophene-2-carboxamide Not explicitly reported (inferred antimicrobial potential) N/A
Compound 3 (2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide) C₁₈H₁₃N₅OS 347.4 g/mol Phenyl, thiophene, cyanoacrylamide Chemotherapy candidate (active ingredient)
Compound 19 (1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide) C₁₆H₁₃Cl₂N₃O₃S₂ 454.3 g/mol Dichlorophenyl, thiophene-sulfonyl Antibacterial, antimycobacterial
Cyclopentyl Analog (N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide) C₁₉H₂₅N₃O₃ 343.4 g/mol Cyclopentyl, dimethylfuran-carboxamide No activity reported (structural study)
Key Observations:
  • Substituent Influence: The target compound’s 1-methyltetrahydropyrano-pyrazole core distinguishes it from analogs like Compound 19 (dichlorophenyl) and the cyclopentyl analog, which features bulkier substituents. Bulkier groups (e.g., cyclopentyl) may enhance lipophilicity but reduce solubility .
  • Biological Activity: Thiophene-carboxamide derivatives (e.g., Compound 19) show antibacterial activity, likely due to sulfonamide groups enhancing target binding .
  • Synthetic Routes: Pyrazole-thiophene hybrids are commonly synthesized via cycloaddition () or sulfonation ().

Pharmacological and Physicochemical Comparisons

  • Solubility and Stability: The amorphous co-precipitate of a related thiophene-carboxamide () highlights challenges in crystallinity, which may affect bioavailability. The target compound’s tetrahydropyrano ring could improve stability compared to non-fused pyrazoles .
  • Target Specificity: Compound 3’s cyanoacrylamide group is associated with chemotherapeutic activity, likely via covalent binding to cellular targets . The target compound’s carboxamide may engage in hydrogen bonding but lacks the reactive cyano group, suggesting differing mechanisms.

Q & A

Q. What synthetic methodologies are established for constructing the tetrahydropyrano[4,3-c]pyrazole core?

The tetrahydropyrano-pyrazole core can be synthesized via cyclocondensation reactions. For example, aldehydes and 2-aminothiophene-3-carboxamide derivatives are refluxed in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the fused pyrano-pyrazole system (see Figure 2 in ). Key steps include optimizing solvent polarity and reaction time (e.g., 12–24 hours) to achieve yields >50% .

Q. Which spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Assigns chemical shifts for methyl groups (δ ~2.6–3.0 ppm), pyrazole protons (δ ~6.8–7.5 ppm), and thiophene carboxamide carbonyl (δ ~160–165 ppm) .
  • HRMS : Validates molecular ion accuracy (e.g., m/z 301.1379 [M+H]+ in ).
  • IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with dichloromethane/ethyl acetate (9:1) gradients to resolve polar byproducts .
  • Recrystallization : Ethanol/water (4:1) yields high-purity crystals (melting point 160–162°C, as in ) .

Advanced Research Questions

Q. How can reaction conditions optimize coupling yields between the pyrano-pyrazole core and thiophene-2-carboxamide?

  • Solvent : DMF improves solubility of intermediates compared to THF .
  • Coupling agents : EDCI/HOBt enhances amide bond formation efficiency (yields ~70–80%) .
  • Stoichiometry : A 1.2:1 molar ratio of thiophene-2-carboxylic acid to pyrano-pyrazole amine minimizes unreacted starting material .

Q. How to resolve contradictory NMR signals in the methylene bridge (-CH₂-)?

  • 2D NMR : HSQC and COSY distinguish overlapping -CH₂- protons (δ 2.6–3.0 ppm) from adjacent pyrazole or thiophene signals .
  • Deuterated solvents : CDCl₃ vs. DMSO-d₆ shifts methylene protons by ~0.2–0.5 ppm, aiding signal assignment .

Q. What in vitro assays evaluate biological activity?

  • Antibacterial : Disk diffusion assays () with S. aureus (MIC ~8–16 µg/mL) .
  • Enzymatic inhibition : Tyrosinase inhibition assays (IC₅₀ ~10 µM) using L-DOPA as substrate () .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~20 µM) with dose-response validation .

Q. How does heterocyclization agent choice impact pyrano-pyrazole stereochemistry?

  • Acetic acid : Favors cis-fused rings due to protonation-mediated tautomer control .
  • DMSO : Stabilizes transition states for trans-configured products, as shown in (yields 55–75%) .

Q. How to assess metabolic stability in preclinical studies?

  • Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS (t₁/₂ ~30–60 minutes) .
  • Metabolite ID : HRMS/MS identifies hydroxylated or demethylated derivatives (e.g., +16 or -14 Da shifts) .

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